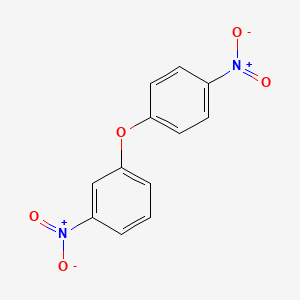
5,6,7,8-Tetrahydropteridin-2(1H)-one
概要
説明
5,6,7,8-Tetrahydropteridin-2(1H)-one: is a heterocyclic organic compound that belongs to the pteridine family. It is characterized by a bicyclic structure consisting of a pyrimidine ring fused to a pyrazine ring. This compound is of significant interest due to its role as an intermediate in the biosynthesis of various biologically active molecules, including folates and biopterins.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydropteridin-2(1H)-one typically involves the reduction of pteridine derivatives. One common method is the catalytic hydrogenation of pteridine-2,4(1H,3H)-dione using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction proceeds as follows:
Pteridine-2,4(1H,3H)-dione+H2Pd/Cthis compound
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow hydrogenation processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for efficient production.
化学反応の分析
Types of Reactions:
Oxidation: 5,6,7,8-Tetrahydropteridin-2(1H)-one can undergo oxidation reactions to form pteridine derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Further reduction of this compound can lead to the formation of fully reduced pteridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the pteridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Pteridine-2,4(1H,3H)-dione.
Reduction: Fully reduced pteridine derivatives.
Substitution: Various substituted pteridines depending on the nucleophile used.
科学的研究の応用
Chemistry: 5,6,7,8-Tetrahydropteridin-2(1H)-one is used as a precursor in the synthesis of more complex pteridine derivatives, which are important in the study of enzyme mechanisms and catalysis.
Biology: In biological research, this compound is studied for its role in the biosynthesis of tetrahydrobiopterin, a cofactor for various hydroxylase enzymes involved in neurotransmitter synthesis.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases related to tetrahydrobiopterin deficiency, such as phenylketonuria.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5,6,7,8-Tetrahydropteridin-2(1H)-one involves its role as a precursor in the biosynthesis of tetrahydrobiopterin. Tetrahydrobiopterin acts as a cofactor for hydroxylase enzymes, facilitating the hydroxylation of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. This process is crucial for the synthesis of neurotransmitters like dopamine, serotonin, and norepinephrine.
類似化合物との比較
- Pteridine-2,4(1H,3H)-dione
- Tetrahydrobiopterin
- Dihydropteridine
Comparison: 5,6,7,8-Tetrahydropteridin-2(1H)-one is unique due to its partially reduced state, which makes it a versatile intermediate in the synthesis of both oxidized and fully reduced pteridine derivatives. Unlike tetrahydrobiopterin, which is fully reduced and primarily functions as a cofactor, this compound can participate in a wider range of chemical reactions, making it valuable in synthetic chemistry.
特性
IUPAC Name |
5,6,7,8-tetrahydro-1H-pteridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c11-6-9-3-4-5(10-6)8-2-1-7-4/h3,7H,1-2H2,(H2,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJKVWQSMVGHOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(N1)C=NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00633812 | |
| Record name | 5,6,7,8-Tetrahydropteridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28898-09-1 | |
| Record name | 5,6,7,8-Tetrahydropteridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5H-tetrazolo[5,1-a]isoindole](/img/structure/B3350516.png)


![3-Methyl-6,7-dihydro-5h-cyclopenta[b]pyridine](/img/structure/B3350536.png)
![4-Methoxypyrido[2,3-d]pyrimidine](/img/structure/B3350543.png)









